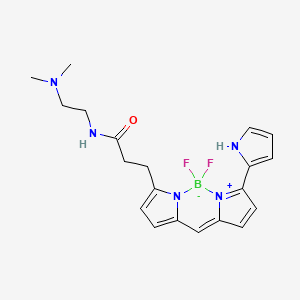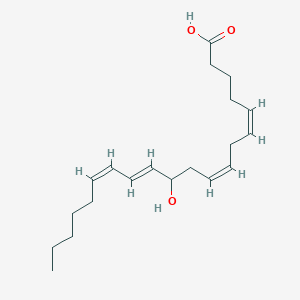
11-hydroxy-5Z,8Z,11E,14Z-eicosatetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-HETE is a HETE that is (5Z,8Z,12E,14Z)-icosa-5,8,12,14-tetraenoic acid substituted at position 11 by a hydroxy group. It has a role as a mouse metabolite. It derives from an icosa-5,8,12,14-tetraenoic acid. It is a conjugate acid of an 11-HETE(1-).
Applications De Recherche Scientifique
Role in Eosinophilic Diseases
Research by Patel et al. (2014) highlights the importance of 5-oxo-6,8,11,14-eicosatetraenoic acid (a compound related to 11-hydroxy-5Z,8Z,11E,14Z-eicosatetraenoic acid) in eosinophilic diseases like allergic rhinitis and asthma. The study focuses on OXE receptor antagonists, which target the receptor affected by this compound, suggesting a significant role in inflammatory responses (Patel et al., 2014).
Influence on Lipoxygenase Reactions
A study by Ivanov et al. (2002) discusses the synthesis of 16-hydroxy-eicosatetraenoic acid, closely related to 11-hydroxy-eicosatetraenoic acid. This research provides insights into the role of hydroxyl groups in lipoxygenase reactions, fundamental to understanding the metabolism of eicosatetraenoic acids (Ivanov et al., 2002).
Effects on Fungal Differentiation
Filippovich et al. (2018) explored the effects of various arachidonic acid derivatives, including 20-hydroxy-eicosatetraenoic acid, on the reproductive structures of Neurospora crassa. This study aids in understanding how different hydroxylated eicosatetraenoic acids can influence biological processes in organisms (Filippovich et al., 2018).
Interaction with Leukocyte Receptors
Falgueyret and Riendeau (2000) identified that 5-oxo-eicosatetraenoic acid, a compound similar to 11-hydroxy-eicosatetraenoic acid, interacts with leukotriene B4 receptors in human polymorphonuclear leukocytes. This discovery is crucial for understanding how these eicosanoids mediate immune responses (Falgueyret & Riendeau, 2000).
Role in Neutrophil and Eosinophil Activation
Patel et al. (2009) studied the substrate selectivity of 5-hydroxyeicosanoid dehydrogenase and its inhibition, which is relevant to understanding the metabolic pathways of compounds like 11-hydroxy-eicosatetraenoic acid. This enzyme is key in the formation of 5-oxo-ETE, a chemoattractant for neutrophils and eosinophils (Patel et al., 2009).
Mitochondrial Biosynthesis in Yeasts
Fox et al. (2000) discovered the mitochondrial biosynthesis of 3R-hydroxy-eicosatetraenoic acid in the yeast Dipodascopsis uninucleata. This research provides insight into the metabolic pathways of eicosatetraenoic acids in lower eukaryotes, expanding our understanding of their roles across different biological systems (Fox et al., 2000).
Propriétés
Nom du produit |
11-hydroxy-5Z,8Z,11E,14Z-eicosatetraenoic acid |
|---|---|
Formule moléculaire |
C20H32O3 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5Z,8Z,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+ |
Clé InChI |
GCZRCCHPLVMMJE-RLZWZWKOSA-N |
SMILES isomérique |
CCCCC/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Synonymes |
11-HETE 11-hydroxy-5,8,12,14-eicosatetraenoic acid 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (R)-(E,Z,Z,Z)-isomer 11-hydroxy-5,8,12,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



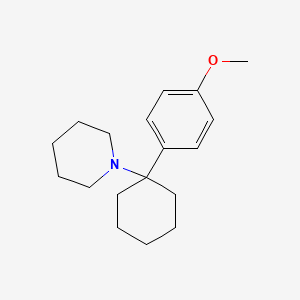

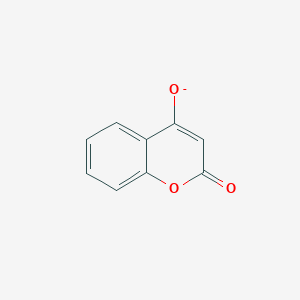
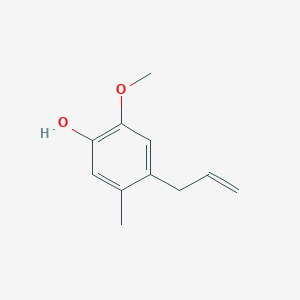

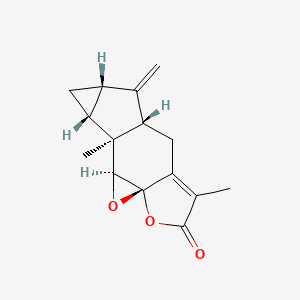
![(E)-2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile;hydrochloride](/img/structure/B1255162.png)



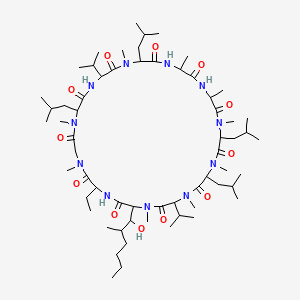
![3,4-Dihydro-2H-naphtho[1,2-b]pyran](/img/structure/B1255171.png)

